7-hydroxy-N-(4-methylbenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
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Overview
Description
The compound “7-hydroxy-N-(4-methylbenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide” is a substituted pyridine with diverse functional groups . Substituted pyridines are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of substituted pyridines include a ring cleavage methodology reaction . This reaction allows the selective introduction of multiple functional groups .Scientific Research Applications
Synthetic Pathways and Heterocyclic Derivatives A wide array of synthetic methodologies has been developed to construct complex molecular architectures related to thieno[3,2-b]pyridine derivatives. These methods allow for the introduction of various functional groups, enabling the synthesis of novel compounds with potential biological activities. For instance, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems from simpler precursors has been detailed, showcasing the versatility of thieno[3,2-b]pyridine scaffolds in medicinal chemistry (Bakhite, Yamada, & Al‐Sehemi, 2005).
Pharmacological Potential The pharmacological exploration of thieno[3,2-b]pyridine derivatives has shown promising results. These compounds have been evaluated for various biological activities, including antimicrobial and anti-inflammatory properties. For example, new pyridothienopyrimidines and pyridothienotriazines were synthesized and tested for their antimicrobial activities, highlighting the potential of these compounds in developing new therapeutic agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Chemical Modifications and Biological Properties Enhancement Chemical modification strategies have been employed to enhance the biological properties of thieno[3,2-b]pyridine derivatives. For instance, methylation at specific positions of the pyridine moiety has been explored as a means to optimize analgesic properties, indicating the importance of structural modifications in modulating biological activity (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Future Directions
properties
IUPAC Name |
7-hydroxy-N-[(4-methylphenyl)methyl]-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-9-2-4-10(5-3-9)8-17-15(20)12-13(19)14-11(6-7-22-14)18-16(12)21/h2-7H,8H2,1H3,(H,17,20)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCYVWCSQFYFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(C=CS3)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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